2-Bromo-6-(1-methylpiperidin-3-yl)pyridine
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-bromo-6-(1-methylpiperidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-14-7-3-4-9(8-14)10-5-2-6-11(12)13-10/h2,5-6,9H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUDICNQWLSBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthesis of 2-Bromo-6-Methylpyridine as a Precursor
A foundational step involves synthesizing 2-bromo-6-methylpyridine, which serves as the core scaffold for subsequent modifications. Several methods are documented:
Reaction of 2-Amino-6-methylpyridine with Hydrogen Bromide and Bromine :
This classical route involves bromination of 2-aminopyridine under controlled conditions, utilizing HBr and Br₂ at low temperatures (-10 to -5°C), followed by oxidation with sodium nitrite and neutralization with sodium hydroxide. The process yields 2-bromo-6-methylpyridine with high efficiency (~95%).Electrophilic Aromatic Substitution Using N-Bromosuccinimide (NBS) :
An alternative method employs NBS in the presence of DMF or diethyl ether, facilitating regioselective bromination at the 2-position of the pyridine ring. This method offers yields exceeding 90% and is adaptable for scale-up.
Formation of 2-Bromo-6-Alkylaminopyridines
The next step involves introducing an alkylamine group at the 6-position:
Amidation with Primary Amines :
Methylamine or ethylamine reacts with 2,6-dibromopyridine derivatives under microwave-assisted high-pressure conditions, often in solvents like DMF. The process involves electrophilic aromatic substitution and subsequent nucleophilic substitution, leading to compounds such as 2-Bromo-6-methylaminopyridine (Am1) and 2-Bromo-6-ethylaminopyridine (Am2). These reactions are monitored via TLC and characterized by NMR.Use of Microwave Reactors and Pressure Tubes :
Microwave irradiation accelerates the amination process, providing higher yields and shorter reaction times, with high regioselectivity. The high-pressure environment allows for efficient substitution without excessive side reactions.
Synthesis of 1-Methylpiperidin-3-yl Derivative
The core challenge is attaching the 1-methylpiperidin-3-yl group onto the pyridine ring:
Nucleophilic Substitution of Halogenated Pyridines :
The halogenated pyridine intermediates (e.g., 2-bromo-6-methylpyridine) can undergo nucleophilic substitution with 1-methylpiperidin-3-amine or its derivatives under basic conditions, often employing solvents like ethanol or DMF at elevated temperatures (around 80°C). This step forms the key linkage, yielding the target compound.Alternative Pathways - Cross-Coupling Reactions :
Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings can also be employed to attach the piperidine moiety, especially when functional groups are appropriately protected or activated.
Final Functionalization and Purification
Purification Techniques :
Reactions are typically followed by purification via recrystallization, chromatography, or sublimation to achieve high purity.Notes on Reaction Conditions :
- Ambient temperature (18-25°C) is favored in Grignard-based steps to avoid cryogenic setups.
- Copper(I) oxide catalysis at temperatures below 80°C enhances yields in halogenation and substitution steps.
- Use of solvents like ethanol, DMF, or diethyl ether provides suitable environments for nucleophilic substitutions and coupling reactions.
Data Summary Table
Research Findings and Strategic Insights
Advantages of Microwave-Assisted Synthesis :
Microwave irradiation significantly reduces reaction times and improves yields in amination steps, making the process suitable for industrial scale-up.Use of Catalysts and Reagents :
Copper(I) oxide and palladium catalysts facilitate halogenation and coupling reactions, respectively, under mild conditions, reducing side reactions and improving selectivity.Environmental and Cost Considerations : Methods employing ethanol and ambient temperature conditions are environmentally friendly and cost-effective, aligning with industrial manufacturing standards.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
Bromopyridines are well-established substrates for palladium-catalyzed cross-coupling reactions. For example:
-
Reaction with Arylboronic Acids :
Similar to the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives (e.g., compounds 2a–2i via Suzuki coupling of 5-bromo-2-methylpyridin-3-amine ), the bromine substituent in 2-bromo-6-(1-methylpiperidin-3-yl)pyridine could undergo coupling with arylboronic acids. This would yield biarylpyridine derivatives. -
Challenges : Steric hindrance from the 1-methylpiperidin-3-yl group at the 6-position may slow coupling kinetics.
Nucleophilic Substitution Reactions
The bromine atom in bromopyridines can be displaced by nucleophiles under specific conditions:
-
Ammonia/Amine Substitution :
Reaction with amines (e.g., NH or secondary amines) could yield aminopyridine derivatives. For instance, 2,6-dibromopyridine reacts with amines to form mono- or di-substituted products . -
Thiol or Alkoxide Attack :
Thiophenol or alkoxide nucleophiles could replace bromine, forming thioether or ether derivatives.
Metal-Halogen Exchange Reactions
Turbo Grignard reagents (e.g., i-PrMgCl·LiCl) enable selective halogen exchange:
-
Conversion to Lithium or Magnesium Intermediates :
As demonstrated in the synthesis of 2-bromo-6-hydroxymethylpyridine , metal-halogen exchange could functionalize the bromine position.
Radical Coupling Reactions
Visible-light-promoted radical coupling (e.g., with alkyl/aryl radicals) is feasible:
-
Example : Purple light enables coupling of 4-bromopyridines with primary/secondary alkyl groups .
-
Mechanism : Radical initiation via light, followed by C–C bond formation.
-
Scope : Likely applicable to this compound for synthesizing alkylated pyridines.
-
Overfunctionalization Risks
Overreaction is a common challenge in halogenated pyridines:
-
Over-Chlorination :
As observed in the synthesis of 2-bromo-6-chloromethylpyridine, prolonged exposure to aggressive reagents (e.g., SOCl) may lead to undesired halogen exchange (Br → Cl) .
Spectroscopic Characterization
Key data from analogous compounds:
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic organic chemistry, 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine serves as a versatile building block for creating more complex organic molecules. Its ability to undergo various reactions, such as substitution, oxidation, and coupling reactions (e.g., Suzuki or Heck reactions), makes it valuable in developing new compounds .
Biological Studies
The compound is under investigation for its potential biological activities. Its structure allows for interaction with various biological targets, which could lead to significant therapeutic applications.
Case Study: PI3K Inhibition
A study focused on derivatives of this compound explored its ability to inhibit the PI3Kα enzyme, crucial in cancer signaling pathways. The results indicated that modifications to the compound could enhance its inhibitory potency .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| This compound | TBD | Potential PI3K inhibitor |
| Derivative A | 25 | Strong inhibitor |
| Derivative B | 50 | Moderate inhibitor |
Medicinal Applications
The compound is being investigated for its potential therapeutic uses, particularly in the context of cancer treatment and enzyme inhibition. Its unique structural characteristics contribute to its binding affinity with specific molecular targets.
Antiviral Activity
Another study highlighted the antiviral properties of similar compounds against Dengue virus (DENV). The EC50 values ranged from 0.18 to 6.38 μM, indicating promising antiviral activity .
Industrial Applications
In industrial settings, this compound is utilized as an intermediate in the production of various chemicals and materials. Its reactivity allows for the development of new materials with distinct properties.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies are ongoing to assess its absorption, distribution, metabolism, and excretion (ADME) profiles to ensure safety and efficacy in clinical applications .
Wirkmechanismus
The mechanism of action of 2-Bromo-6-(1-methylpiperidin-3-yl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Bioactivity
(a) 2-Bromo-6-(4,5-diphenyl-1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine (7a-l)
- Structure : Contains an imidazole-triazole hybrid substituent at position 5.
- Synthesis : Multi-step route involving one-pot condensation, propargylation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Bioactivity: Compounds 7b, 7c, and 7f showed potent anticancer activity against HT-1080 fibrosarcoma cells (IC₅₀: 1.2–2.8 µM) and Caco-2 colorectal adenocarcinoma cells (IC₅₀: 2.5–3.4 µM), comparable to doxorubicin .
- Comparison : The triazole-imidazole group enhances π-π stacking and hydrogen bonding in molecular docking, whereas the piperidine in the target compound may improve membrane permeability due to reduced polarity .
(b) 3-Bromo-2-methyl-6-(piperidin-1-yl)pyridine
- Structure : Piperidin-1-yl group at position 6 and methyl at position 2.
- Molecular Weight : 255.16 g/mol (C₁₁H₁₅BrN₂).
- Applications : Used as an intermediate in kinase inhibitor synthesis. The piperidine ring introduces conformational flexibility for target binding .
- Comparison : The 1-methylpiperidin-3-yl group in the target compound may offer stereochemical advantages in chiral recognition compared to the 1-piperidinyl group .
(c) 2-Bromo-6-(trifluoromethyl)pyridine
- Structure : Trifluoromethyl group at position 6.
- Physical Properties : Melting point 48–52°C, boiling point 78–79°C, density 1.707 g/cm³. High electron-withdrawing effect from CF₃ enhances stability in nucleophilic substitutions .
- Comparison : The trifluoromethyl group increases lipophilicity, whereas the piperidine in the target compound may enhance aqueous solubility via protonation at physiological pH .
Physicochemical Properties
*Predicted using computational tools (e.g., ChemAxon).
Biologische Aktivität
2-Bromo-6-(1-methylpiperidin-3-yl)pyridine is a heterocyclic compound notable for its unique structural features, including a bromine atom and a piperidine moiety attached to a pyridine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits properties that make it a candidate for various biological assays, including its solubility and reactivity profiles.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been studied as a potential inhibitor of the PI3K pathway, which is crucial in cancer cell proliferation. Inhibitors targeting this pathway can induce apoptosis in cancer cells, making them an important focus in oncological research .
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting specific viral replication pathways, although detailed studies are still required to confirm these effects .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Case Study: PI3K Inhibition
In a study focused on the design and synthesis of 2,6,8-substituted imidazo[1,2-a]pyridine derivatives, compounds similar to this compound were tested for their ability to inhibit the PI3Kα enzyme. The results indicated that certain modifications led to enhanced inhibitory potency against PI3Kα, suggesting that structural variations can significantly impact biological activity .
| Compound | IC50 (nM) | Effect |
|---|---|---|
| This compound | TBD | Potential PI3K inhibitor |
| Derivative A | 25 | Strong inhibitor |
| Derivative B | 50 | Moderate inhibitor |
Antiviral Activity
Another study focused on isothiazolo[4,3-b]pyridine analogs demonstrated that compounds with similar piperidinyl substitutions exhibited antiviral activity against Dengue virus (DENV). The EC50 values ranged from 0.18 to 6.38 μM, indicating promising antiviral properties .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Studies have shown:
Q & A
Basic: What synthetic methodologies are recommended for introducing the bromo group in 2-bromo-6-(1-methylpiperidin-3-yl)pyridine?
Answer:
The bromo group at position 2 of the pyridine ring can be introduced via halogen exchange or direct bromination. For example, 2-chloro-6-methylpyridine derivatives can undergo bromination using bromotrimethylsilane (TMSBr) under controlled heating, as demonstrated in analogous bromopyridine syntheses . Alternatively, electrophilic bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) may be feasible, though regioselectivity must be validated via NMR or X-ray crystallography .
Advanced: How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) can model the electronic effects of the 1-methylpiperidin-3-yl substituent on the bromo group’s reactivity. For instance, studies on 2-bromo-6-methylpyridine show that electron-donating substituents reduce the electrophilicity of the bromine atom, potentially slowing Suzuki-Miyaura couplings. Computational analysis of Mulliken charges and frontier molecular orbitals (HOMO/LUMO) can identify optimal catalytic systems (e.g., Pd or Ni complexes) for cross-coupling efficiency .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: H and C NMR confirm regiochemistry, with deshielding of protons near the bromo group (e.g., δ ~8.5 ppm for pyridine H-3).
- Mass Spectrometry (HRMS): Validates molecular weight (expected M⁺ for C₁₁H₁₄BrN₂: ~261.03).
- HPLC-PDA: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reported yields for nickel-catalyzed coupling reactions of bromopyridines?
Answer:
Discrepancies in catalytic yields often stem from ligand choice, solvent polarity, or substrate steric effects. For example, bipyridyl ligands enhance Ni-catalyzed couplings by stabilizing intermediate oxidation states, while bulky 1-methylpiperidinyl groups may hinder catalyst accessibility. Systematic optimization via Design of Experiments (DoE) can identify critical variables (temperature, ligand ratio) to reconcile literature data .
Basic: What purification strategies are effective for isolating this compound from reaction mixtures?
Answer:
- Column Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) to separate polar byproducts.
- Recrystallization: High-purity isolates can be obtained using ethanol/water or acetonitrile .
Advanced: How does the steric bulk of the 1-methylpiperidin-3-yl group influence nucleophilic aromatic substitution (SNAr) kinetics?
Answer:
The 1-methylpiperidin-3-yl group introduces steric hindrance, slowing SNAr reactions at the bromo site. Kinetic studies using competition experiments (e.g., with 2-bromo-6-methylpyridine) can quantify rate differences. Hammett plots or Eyring analysis (ΔG‡) may correlate steric parameters (e.g., A-values) with reactivity .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential respiratory irritation (similar to brominated pyridines).
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the 1-methylpiperidin-3-yl substituent?
Answer:
Single-crystal X-ray diffraction provides precise bond angles and torsional conformations. For example, crystallographic data for related compounds (e.g., 2-bromo-6-methylpyridine complexes) show that bulky substituents adopt equatorial positions to minimize steric clash, influencing supramolecular packing .
Basic: What are the solubility properties of this compound in common solvents?
Answer:
- High Solubility: Dichloromethane, dimethyl sulfoxide (DMSO).
- Low Solubility: Water, hexane.
- Temperature Dependence: Solubility in ethanol increases with heating (~50°C) .
Advanced: How do electronic effects of the 1-methylpiperidinyl group modulate electrochemical reduction potentials in bromopyridines?
Answer:
Cyclic voltammetry (CV) reveals that electron-donating groups (e.g., -N(CH₃)₂) raise the reduction potential of the C-Br bond. Comparative studies with 2-bromo-6-methylpyridine can quantify the piperidinyl group’s electron-donating strength via shifts in reduction peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
